molecular formula C9H5BrClN B057692 6-Bromo-1-chloroisoquinoline CAS No. 205055-63-6

6-Bromo-1-chloroisoquinoline

Cat. No. B057692
M. Wt: 242.5 g/mol
InChI Key: VOAHGGQULSSGQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromoisoquinolines, including derivatives closely related to 6-Bromo-1-chloroisoquinoline, has been extensively studied. One common method involves the Skraup reaction, starting from 4-bromoaniline, glycerol, and nitrobenzene. This process highlights the importance of oxidants, reaction time, and pH adjustments, achieving yields up to 54% (Li Wei, 2011). Another approach, the Knorr synthesis, has been employed for the preparation of 6-bromo-2-chloro-4-methylquinoline, utilizing condensation and cyclization reactions (N. Wlodarczyk et al., 2011).

Molecular Structure Analysis

The crystal and molecular structure of related 6-bromoquinoline derivatives have been determined, revealing complex interactions within the crystal lattice. For example, a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one was synthesized and characterized, showing a triclinic system with significant intermolecular interactions, including hydrogen and π-π stacking interactions, which are crucial for understanding its chemical behavior (O. Ouerghi et al., 2021).

Chemical Reactions and Properties

6-Bromoquinoline compounds participate in various chemical reactions, forming the basis for synthesizing more complex molecules. For instance, bromo-4-iodoquinoline, a closely related compound, serves as an intermediate for synthesizing GSK2126458, a biologically active compound, through cyclization and substitution reactions (Wenhui Wang et al., 2015).

Scientific Research Applications

  • Synthesis Techniques and Applications :

    • Knorr Synthesis : A study by Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound structurally related to 6-Bromo-1-chloroisoquinoline, using a method known as the Knorr reaction. This synthesis is significant for research in infectious diseases and provides insights into the preparation of similar compounds (Wlodarczyk et al., 2011).
  • Reactions with Amide Ion :

    • Substitution and Complex Formation : Research by Zoltewicz and Oestreich (1991) examined the reactions of 4-haloisoquinolines, including 4-bromoisoquinoline, in ammonia, revealing a competition between SRN1 substitution and σ complex formation. This study provides insights into the reactivity of bromoisoquinolines, which can be relevant to 6-Bromo-1-chloroisoquinoline (Zoltewicz & Oestreich, 1991).
  • Synthesis of Quinoline Derivatives :

    • Bromination Reaction : Şahin et al. (2008) reported on the efficient synthesis of various quinoline derivatives, including 6-bromoquinoline, through bromination reactions. This research contributes to the understanding of synthesizing similar bromoquinolines, which could include 6-Bromo-1-chloroisoquinoline (Şahin et al., 2008).
  • Antibacterial and Crystal Structure Analysis :

    • Novel Quinazolinone Derivative : A study by Ouerghi et al. (2021) synthesized a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, a compound structurally related to 6-Bromo-1-chloroisoquinoline. They investigated its antibacterial properties and analyzed its crystal structure, providing valuable insights into the potential biological applications of similar compounds (Ouerghi et al., 2021).
  • Halogen Exchange in Pyridines :

    • Silyl-Mediated Halogen Displacement : Research by Schlosser and Cottet (2002) described the silyl-mediated halogen/halogen displacement in various heterocycles, including chloroquinoline and chloroisoquinoline. This study could inform reactions involving 6-Bromo-1-chloroisoquinoline (Schlosser & Cottet, 2002).
  • Fungitoxicity of Bromo-Chloro-Quinolinols :

    • Antifungal Activity : Gershon et al. (1996) explored the preparation and antifungal activity of 3-bromo-6-chloro- and 6-bromo-3-chloro-quinolinols, offering insights into the fungitoxicity of bromo-chloro compounds, which may be relevant to 6-Bromo-1-chloroisoquinoline (Gershon et al., 1996).

Safety And Hazards

6-Bromo-1-chloroisoquinoline is classified as a danger according to its safety information. It has hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

6-bromo-1-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAHGGQULSSGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623869
Record name 6-Bromo-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-chloroisoquinoline

CAS RN

205055-63-6
Record name 6-Bromo-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1-chloro-isoquinoline
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Synthesis routes and methods I

Procedure details

53.0 g (236, mmol) of 6-bromo-isoquinoline 2-oxide (4) were heated in 400 ml of POCl3 under reflux conditions in two portions. After 4 h, the reaction was cooled to room temperature and poured carefully on ice with mechanical stirring. The aqueous solution was extracted three times with dichloromethane. The combined organic layers were dried over magnesium sulfate and evaporated, which gave 42.8 g of the title compound, which was used without further purification. Rt=1.64 min (Method C). Detected mass: 242.1/244.2 (M+H+).
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

70 mL of phosphorylchloride were added to 14.9 g of 1a and the mixture was heated at 90° C. for 2 hours. Excess of phosphorylchloride was evaporated, water was added, followed by aqueous 2N NaOH until pH 9 and the mixture was extracted with dichloromethane. The dichloromethane extract was washed with brine, dried (MgSO4) and concentrated. The residue was chromatographed on silica gel (toluene/ethyl acetate=4/1) giving 10.1 g of 1b. M.p.=102.7-103.7° C.
Name
1a
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Phosphorus oxychloride (0.60 mL, 6.44 mmol) was added in one portion to a stirred solution of 6-bromoisoquinoline N-oxide (409 mg, 1.83 mmol) in CH2Cl2 (10 mL) and the mixture was heated at reflux for 6 hours. Excess solvents were evaporated in vacuo, the residue suspended in water (10 mL) and basified with 0.880 ammonia. This mixture was extracted with CH2Cl2 (2×25 mL) and the combined organics were dried over MgSO4 and evaporated in vacuo to leave the crude product. Purification by column chromatography upon silica gel using hexanes-EtOAc (90:10) as eluant gave 6-bromo-1-chloroisoquinoline (215 mg, 0.86 mmol) as a cream-coloured solid.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
409 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 6-bromo-1-hydroxylisoquinoline (9.205 g, 41.0 mmol) in POCl3 (100 mL) was heated to 100° C. for 4 h. The reaction was concentrated to dryness. The residue was dissolved in ethyl acetate and the organic layer was washed with 5% NaHCO3, water, brine, dried over MgSO4 and concentrated. The residue was was chromatographed on silica gel eluting with CH2Cl2:hexane (3:7) to give the title compound (6.176 g, 62%). MS (DCI/NH3) m/z 241, 243 (M+1)+.
Quantity
9.205 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-1-chloroisoquinoline
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Reactant of Route 6
6-Bromo-1-chloroisoquinoline

Citations

For This Compound
6
Citations
KW Woods, JP Fischer, A Claiborne, T Li… - Bioorganic & medicinal …, 2006 - Elsevier
… Treatment of 17 with phosphorus oxychloride yields 6-bromo-1-chloroisoquinoline (18). The chloride is displaced with acetamide which undergoes hydrolysis to give 1-amino-6-…
Number of citations: 103 www.sciencedirect.com
FJR Rombouts, L Declercq, JI Andrés… - Journal of medicinal …, 2019 - ACS Publications
… CsF (197 mg, 1.3 mmol) was added to a solution of 6-bromo-1-chloroisoquinoline 31 (157 mg, 0.65 mmol, CAS 205055-63-6) in 3 mL dry DMSO. The mixture was stirred at 145 C for 40 …
Number of citations: 29 pubs.acs.org
K Qiao, L Wan, X Sun, K Zhang, N Zhu… - European Journal of …, 2016 - Wiley Online Library
A novel method for the regioselective C2‐chlorination of heterocyclic N‐oxides has been developed. PPh 3 /Cl 3 CCN were used as chlorinating reagents and the desired N‐…
MM Weiss, TA Dineen, IE Marx, S Altmann… - Journal of Medicinal …, 2017 - ACS Publications
… Benzyl mercaptan was coupled with 6-bromo-1-chloroisoquinoline (28) to provide an intermediate that was converted to pentafluorophenyl (PFP) ester 29 following oxidation of the …
Number of citations: 43 pubs.acs.org
EF DiMauro, S Altmann, LM Berry… - Journal of medicinal …, 2016 - ACS Publications
… Palladium catalyzed coupling of 6-bromo-1-chloroisoquinoline 39 and phenylmethanethiol afforded benzylmercaptan 40. 40 was converted to 41 via oxidation with 1,3-dichloro-5,5-…
Number of citations: 40 pubs.acs.org
L Li, Y Ding - Mini-Reviews in Organic Chemistry, 2017 - ingentaconnect.com
… DiMauro synthesized 6-(benzylthio)-1-chloroisoquinoline from 6-bromo-1-chloroisoquinoline and benzyl mercaptan employed Pd2(dba)3 as catalyst and Xantphos as auxiliary ligand …
Number of citations: 25 www.ingentaconnect.com

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